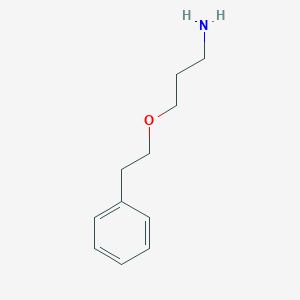
3-(2-Phényléthoxy)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Phenylethoxy)propan-1-amine is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . It is characterized by a phenylethoxy group attached to a propan-1-amine backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Applications De Recherche Scientifique
3-(2-Phenylethoxy)propan-1-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical derivatives.
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine: Research into the potential therapeutic applications of 3-(2-Phenylethoxy)propan-1-amine includes its use as a precursor for the synthesis of drugs targeting neurological and psychiatric disorders.
Méthodes De Préparation
The synthesis of 3-(2-Phenylethoxy)propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with 2-phenylethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the phenylethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
3-(2-Phenylethoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The amine group in 3-(2-Phenylethoxy)propan-1-amine can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a ketone, while reduction with sodium borohydride may produce an alcohol.
Mécanisme D'action
The mechanism of action of 3-(2-Phenylethoxy)propan-1-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-(2-Phenylethoxy)propan-1-amine can be compared with other similar compounds, such as:
3-Phenylpropylamine: This compound has a similar structure but lacks the ethoxy group. It is used in the synthesis of various pharmaceuticals and has different chemical properties and reactivity.
2-Phenylethylamine: This compound has a shorter carbon chain and is a naturally occurring monoamine found in the human brain.
The uniqueness of 3-(2-Phenylethoxy)propan-1-amine lies in its specific chemical structure, which imparts distinct properties and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
IUPAC Name |
3-(2-phenylethoxy)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEOQRJTHAYVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2436523.png)
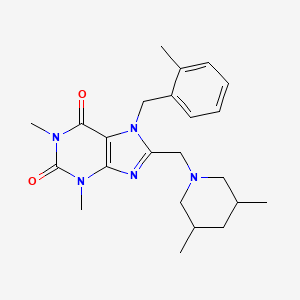

![7-[(4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2436527.png)
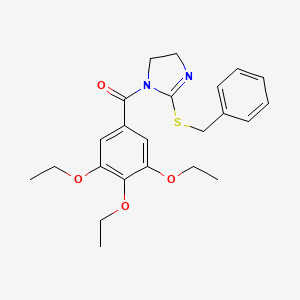
![[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid](/img/structure/B2436531.png)
![(5Z)-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2436532.png)
![8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436533.png)
![2-{[(2-Nitrophenyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2436536.png)
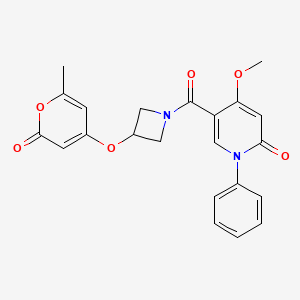
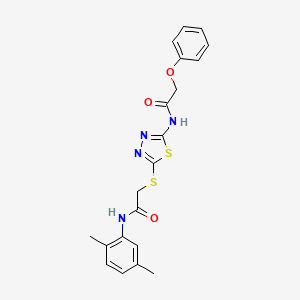
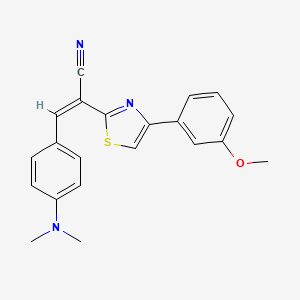
![N-(2,4-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2436543.png)

